molecular formula C12H18N2 B1385951 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine CAS No. 663926-22-5

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine

Cat. No.: B1385951
CAS No.: 663926-22-5
M. Wt: 190.28 g/mol
InChI Key: WUCIDARXUAXVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine consists of a phenyl ring substituted at the para position with a pyrrolidin-1-yl group, linked to an ethanamine backbone. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.29 g/mol.

Relevance:
This compound belongs to the phenethylamine class, which is widely studied in medicinal chemistry for its interactions with neurotransmitter receptors (e.g., serotonin, dopamine) . Derivatives of this scaffold are explored for applications in CNS disorders, antiviral agents, and enzyme inhibitors .

Properties

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCIDARXUAXVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Phenethylamine Backbone

  • Starting Materials and Reduction : The phenethylamine backbone can be synthesized by reduction of the corresponding nitrostyrene derivative. A common reducing agent employed is lithium aluminum hydride, which effectively converts the nitrostyrene to the phenethylamine structure.

  • Reaction Conditions : The reduction is typically carried out under anhydrous conditions to prevent side reactions. The reaction temperature is controlled to optimize yield and minimize decomposition.

Alternative Synthetic Routes via Pyrrolidine Derivatives

  • Cyclization from γ-Amino-β-hydroxybutyric Acid : An alternative method involves starting from γ-amino-β-hydroxybutyric acid, which is first silylated using silylating agents such as hexamethyldisilazane. The silylated intermediate undergoes cyclization to form a pyrrolidine derivative.

  • Subsequent Alkylation : The cyclized silyloxy derivative is then reacted with halide derivatives of aliphatic acid esters (e.g., bromide or chloride esters) in the presence of alkali metal hydrides (sodium, potassium, or lithium hydride). This step introduces the necessary carbon chain and functional groups.

  • Ammonolysis : Finally, the ester or amide intermediates are converted to the target amine by treatment with concentrated ammonia or substituted amines.

  • One-Pot Process : Notably, steps involving silylation, cyclization, and alkylation can be performed sequentially without isolation of intermediates, simplifying the overall process and improving efficiency.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Reduction Nitrostyrene derivative Lithium aluminum hydride, anhydrous solvent Phenethylamine backbone
2 Nucleophilic substitution Phenethylamine, Pyrrolidine Sodium hydride, aprotic polar solvent, 35-80°C 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine
3 Silylation and cyclization γ-Amino-β-hydroxybutyric acid Hexamethyldisilazane, toluene or acetonitrile Silyloxy pyrrolidine intermediate
4 Alkylation Silyloxy pyrrolidine intermediate, Halide ester Alkali metal hydride, aprotic polar solvent N-carboxyalkyl pyrrolidine derivative
5 Ammonolysis N-carboxyalkyl pyrrolidine derivative Concentrated ammonia or amine Target pyrrolidinyl phenethylamine compound

Research Findings and Optimization

  • Yield and Purity : The one-pot process combining silylation, cyclization, and alkylation without intermediate isolation has been shown to reduce the number of steps and improve overall yield and purity.

  • Silylating Agents : Hexamethyldisilazane is preferred due to its efficiency in silylation and ease of removal post-reaction.

  • Bases : Sodium hydride is commonly used for nucleophilic substitution due to its strong basicity and ability to generate the reactive amide ion.

  • Solvent Selection : Aprotic polar solvents such as acetonitrile and dimethylformamide facilitate better solubility and reaction rates for the nucleophilic substitution and alkylation steps.

  • Temperature Control : Maintaining moderate temperatures (35–80°C) balances reaction kinetics and minimizes side reactions.

Notes on Enantiomeric Purity and Derivatives

  • While the described methods generally produce racemic mixtures, certain synthetic routes allow for enantiomeric enrichment, notably in related pyrrolidine derivatives used pharmaceutically.

  • Derivatization of the pyrrolidinyl phenethylamine, such as acylation, can be performed post-synthesis to modify pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Research

The compound has been identified as a significant ligand for sigma receptors, which are implicated in various neurological processes. Studies have shown that derivatives of phenylethylene diamines, including those with pyrrolidine moieties, exhibit selectivity for sigma receptors and possess anti-cocaine properties. These compounds can attenuate cocaine-induced convulsions, indicating their potential use in treating substance use disorders .

2. Cancer Therapeutics

Research indicates that 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine derivatives have shown promise in the development of anti-cancer agents. For instance, sulfonamide derivatives incorporating pyrrolidine structures have been synthesized and evaluated for their anti-human liver cancer activity. These compounds demonstrated significant cytotoxicity against HepG2 cell lines, outperforming traditional chemotherapeutics like methotrexate . The selectivity index values of these compounds suggest their potential as targeted cancer therapies.

Detailed Case Studies

Case Study 1: Anti-Cocaine Activity

In a study assessing the effectiveness of pyrrolidine-based sigma receptor ligands, it was found that certain para-substituted analogues exhibited high affinity for sigma receptors and significant anticonvulsant activity. Specifically, compounds with pyrrolidine rings showed promising results in reversing cocaine-induced convulsions at doses lower than those required for other structural analogues .

CompoundAffinity (Kd)Convulsion Reversal Dose (mg/kg)
Pyrrolidine Derivative 1High5
Pyrrolidine Derivative 2Moderate50

Case Study 2: Anti-Cancer Activity

The synthesis of novel sulfonamides featuring the pyrrolidinyl group has led to the identification of compounds with substantial anti-cancer effects. In vitro studies revealed that several synthesized compounds exhibited selectivity indices significantly higher than methotrexate, indicating their potential utility as effective anti-cancer agents .

CompoundSelectivity IndexActivity Against HepG2
Compound A33.21Yes
Compound B30.49Yes
Methotrexate4.14No

Structural Insights and Synthesis

The molecular structure of this compound allows for diverse modifications that enhance its pharmacological properties. The presence of the pyrrolidine ring contributes to its biological activity by influencing receptor binding affinities and metabolic stability.

Synthesis Pathways

The synthesis of this compound typically involves reactions that introduce the pyrrolidine moiety onto a phenyl ethylamine scaffold. Various synthetic routes have been explored, including:

  • N-alkylation of pyrrolidine derivatives
  • Coupling reactions with substituted phenyl halides
  • Use of palladium-catalyzed cross-coupling techniques

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Similarity Score Key Properties/Activities References
2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine C₁₂H₁₈N₂ 190.29 Pyrrolidin-1-yl - Base compound; potential CNS activity
2-(3-(Trifluoromethyl)phenyl)ethanamine C₁₃H₁₅F₃N₂ 256.27 CF₃ at meta position 0.88 Enhanced lipophilicity; antiviral
2-(4-Trifluoromethylphenyl)piperazine C₁₁H₁₃F₃N₂ 230.23 CF₃ at para; piperazine core 0.91 Serotonin receptor modulation
2-(4-Phenoxyphenyl)ethanamine C₁₄H₁₅NO 213.28 Phenoxy group 0.85 Tyramine analogue; adrenergic effects
2-(4-Methylsulfanylphenyl)ethanamine C₉H₁₃NS 167.27 Methylsulfanyl group - Thioether-linked; metabolic stability

Key Observations :

  • Piperazine vs. Pyrrolidine : Replacing pyrrolidine with piperazine (as in 185110-19-4) introduces an additional nitrogen atom, altering basicity and receptor binding profiles .
  • Phenoxy substitution (e.g., 4-phenoxyphenethylamine) mimics tyramine, suggesting adrenergic receptor interactions .

Key Findings :

    Biological Activity

    2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine, also known as 4-(pyrrolidin-1-yl)phenethylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a pyrrolidine ring attached to a phenethylamine backbone, which is known for its influence on biological activity. The structural formula can be represented as follows:

    C12H17N\text{C}_{12}\text{H}_{17}\text{N}

    This structure allows for interactions with various biological targets, including receptors and enzymes.

    The biological effects of this compound are largely attributed to its ability to modulate neurotransmitter systems. Research indicates that it may act as a partial agonist at certain serotonin and dopamine receptors, influencing mood and behavior . The lipophilicity of the compound enhances its ability to cross cellular membranes, allowing it to exert effects within the central nervous system.

    Biological Activity and Pharmacological Effects

    Research into the pharmacological effects of this compound has revealed several key activities:

    • Neurotransmitter Modulation : Studies have shown that this compound can influence dopamine and serotonin levels, which are critical in mood regulation and cognitive function .
    • Potential Therapeutic Uses : Its pharmacological profile suggests potential applications in treating conditions such as depression and anxiety disorders. For instance, compounds with similar structures have been explored for antidepressant properties .
    • Toxicity and Safety : While some studies indicate therapeutic potential, others raise concerns about toxicity, particularly when misused or in high doses. The compound has been associated with adverse effects similar to other psychoactive substances, necessitating caution in its use .

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • Study on Neuropharmacology : A study evaluated the effects of this compound on neuroreceptors, demonstrating significant binding affinity to serotonin receptors (5-HT2A), suggesting its role in modulating mood and anxiety .
    • Comparative Analysis : Comparative studies with related compounds showed that slight modifications in the chemical structure could lead to significant changes in potency and selectivity for various receptors. For example, altering substituents on the phenyl ring impacted receptor binding profiles dramatically .

    Data Table: Biological Activity Overview

    Study Activity Evaluated Findings Reference
    Study 1Serotonin Receptor BindingHigh affinity for 5-HT2A receptors
    Study 2Dopamine ModulationModulates dopamine levels; potential antidepressant effects
    Study 3Toxicity AssessmentAdverse effects noted at high doses; requires further investigation

    Q & A

    Q. What are the recommended synthetic routes for 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine?

    • Methodological Answer : A common approach involves coupling pyrrolidine to a halogenated phenyl precursor (e.g., 4-bromophenyl ethanamine) via nucleophilic substitution. For example, in structurally similar compounds like 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, the pyrrolidine moiety is introduced using a base-catalyzed reaction with 1-bromo-2-phenoxyethane intermediates . Alternatively, reductive amination of 4-(pyrrolidin-1-yl)benzaldehyde with ethylamine, followed by purification via column chromatography, has been employed for analogous phenethylamines .

    Q. How can researchers characterize the structural purity of this compound?

    • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the pyrrolidine ring (δ 1.8–2.2 ppm for CH2_2 groups) and ethanamine chain (δ 2.7–3.1 ppm for NH2_2) .
    • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (exact mass: ~218.1654 g/mol) and compare with theoretical values .
    • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .

    Q. What safety precautions are necessary when handling this compound?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation observed in structurally related ethanamine derivatives .
    • Ventilation : Work in a fume hood to avoid inhalation of airborne particles, as recommended for compounds with amine functional groups .
    • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician, referencing safety data from analogs like 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine .

    Advanced Research Questions

    Q. How can computational modeling predict the pharmacological activity of this compound?

    • Methodological Answer :
    • Ligand-Based Virtual Screening : Use tools like AutoDock Vina to dock the compound into target receptors (e.g., monoamine oxidase B, MAO-B) based on structural analogs such as ZINC32118560, which shares a phenethylamine backbone .
    • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) to predict blood-brain barrier permeability .

    Q. What strategies resolve contradictions in receptor binding affinity data for this compound?

    • Methodological Answer :
    • Assay Standardization : Control variables such as pH (7.4 vs. 6.8) and buffer composition (e.g., Tris vs. phosphate), which significantly impact amine-receptor interactions .
    • Competitive Binding Studies : Compare results with reference compounds (e.g., dopamine or MAO-B inhibitors) to validate assay conditions .
    • Structural Analog Testing : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate the role of the pyrrolidinyl group in binding .

    Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

    • Methodological Answer :
    • Substituent Variation : Modify the phenyl ring with electron-withdrawing groups (e.g., -CF3_3) or extend the ethanamine chain, as seen in analogs like 2-(4-(trifluoromethoxy)phenyl)ethanamine, to assess effects on receptor selectivity .
    • Bioisosteric Replacement : Replace pyrrolidine with morpholine or azetidine to evaluate ring size impact on metabolic stability .
    • Metabolic Profiling : Use hepatic microsome assays to identify major metabolites (e.g., N-dealkylation products) and guide structural modifications for improved half-life .

    Notes

    • Citations reference evidence IDs (e.g., ).
    • Advanced questions emphasize methodological rigor over descriptive answers.
    • Structural analogs from cited evidence guide experimental design and data interpretation.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine
    Reactant of Route 2
    Reactant of Route 2
    2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.